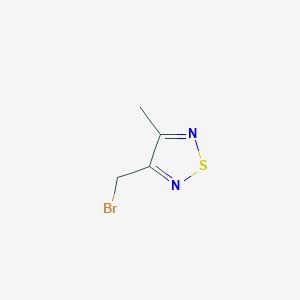

3-Bromomethyl-4-methyl-1,2,5-thiadiazole

描述

3-Bromomethyl-4-methyl-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a bromomethyl (-CH2Br) group at position 3 and a methyl (-CH3) group at position 2. The 1,2,5-thiadiazole scaffold is notable for its electron-deficient aromatic system, which facilitates diverse chemical reactions, including nucleophilic substitutions and cycloadditions. Bromomethyl groups are highly reactive in alkylation and cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science.

属性

分子式 |

C4H5BrN2S |

|---|---|

分子量 |

193.07 g/mol |

IUPAC 名称 |

3-(bromomethyl)-4-methyl-1,2,5-thiadiazole |

InChI |

InChI=1S/C4H5BrN2S/c1-3-4(2-5)7-8-6-3/h2H2,1H3 |

InChI 键 |

ROUDKFGXVYIXJV-UHFFFAOYSA-N |

规范 SMILES |

CC1=NSN=C1CBr |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons

The reactivity and applications of 1,2,5-thiadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on 1,2,5-Thiadiazole Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (-CH2Br) and chlorine (-Cl) are electron-withdrawing, enhancing electrophilic reactivity. Morpholino (-N(C2H4)2O) and methoxy (-OCH3) groups are electron-donating, stabilizing the ring but reducing reactivity toward nucleophiles .

- Reactivity : Bromomethyl groups are more reactive in alkylation than chloro or hydroxy analogs, making the target compound a candidate for synthesizing quaternary ammonium salts or polymer precursors .

Physicochemical Properties

Table 2: Physical and Spectral Data

- This compound : Expected to exhibit IR peaks near 600–650 cm⁻¹ (C-Br stretch) and ^1H NMR signals for -CH2Br (~δ 3.5–4.0) and -CH3 (~δ 2.0–2.5) based on analogs .

Stability and Tautomerism

- Tautomerism: Hydroxy-substituted thiadiazoles (e.g., 3-hydroxy-4-morpholino-) exhibit keto-enol tautomerism, influenced by solvent polarity. Bromomethyl groups are less prone to tautomerism but may participate in elimination reactions under basic conditions .

- Thermal Stability: Chloro and bromo derivatives generally exhibit higher thermal stability than hydroxy or amino analogs due to stronger C-X bonds .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Bromomethyl-4-methyl-1,2,5-thiadiazole, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves refluxing precursors in solvents like absolute ethanol with catalytic glacial acetic acid (1:5 molar ratio) for 4–12 hours under inert atmospheres . For purification, vacuum filtration followed by recrystallization (ethanol or THF) or silica gel chromatography is recommended . Purity can be confirmed via melting point consistency, mixed melting point analysis, and IR spectral comparison with known standards .

Q. How can spectroscopic and computational methods characterize the structure and electronic properties of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C–Br stretching at ~500–600 cm⁻¹, thiadiazole ring vibrations at ~1500 cm⁻¹) .

- NMR : Use H/C NMR to confirm substituent positions (e.g., methyl and bromomethyl groups) .

- Computational Analysis : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry, calculate NBO charges, and predict reactive sites (e.g., electrophilic attack at N2/N5 due to high negative charges) .

Advanced Research Questions

Q. How do solvent polarity and substituent electronic effects influence the tautomeric stability of this compound derivatives?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., –CN) stabilize NH tautomers in the gas phase, while electron-donating groups (e.g., –NH) favor OH forms. Bromomethyl substituents may exhibit intermediate behavior due to moderate electronegativity .

- Solvent Effects : Polar solvents (ε > 15) reduce energy differences between tautomers by 10–20 kcal/mol via dipole stabilization. Use PCM models to simulate solvent interactions, noting increased NH stability in polar media for electron-donating substituents .

- Key Data : In acetonitrile, NH tautomers of 4-CN derivatives show a dipole moment increase from 4.06 D (gas phase) to 6.12 D, enhancing solubility .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states using B3LYP/6-311++G(d,p) to evaluate activation barriers for bromide displacement.

- NBO Analysis : Quantify charge distribution at C3 (bromomethyl carbon) to predict nucleophilic attack feasibility. For example, a negative charge at C3 (-0.25 e) facilitates SN2 mechanisms .

- Solvent Modeling : Apply SMD solvent models to assess polarity effects on reaction kinetics (e.g., DMSO accelerates reactions by stabilizing transition states) .

Q. How can molecular docking studies evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., HIV-1 reverse transcriptase) based on structural homology to known inhibitors .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock derivatives into active sites. Score binding affinities (ΔG) and validate poses via MD simulations (100 ns) .

- Key Metrics : Analyze hydrogen bonding (e.g., N2–H···O interactions) and hydrophobic contacts (methyl groups with nonpolar residues) to optimize lead compounds .

Data Contradictions and Resolution Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。